molecular formula C29H42N2O9 B11928761 [(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate

[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate

Cat. No.: B11928761
M. Wt: 562.7 g/mol
InChI Key: QCXSABHHRSWSID-FXBOSWKYSA-N
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Description

The compound [(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate is a complex organic molecule with multiple functional groups. It features a unique bicyclic structure with various hydroxyl, methoxy, and methyl groups, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate involves several steps:

    Formation of the Bicyclic Core: The initial step involves the construction of the bicyclic core through a series of cyclization reactions. This typically requires the use of strong acids or bases as catalysts.

    Functional Group Introduction: Hydroxyl, methoxy, and methyl groups are introduced through selective functionalization reactions. Common reagents include methanol, methyl iodide, and hydroxylating agents.

    Carbamate Formation: The final step involves the introduction of the carbamate group. This is achieved by reacting the intermediate compound with an isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry

The compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biological research, the compound is investigated for its potential interactions with biomolecules. Its multiple functional groups allow it to form hydrogen bonds and other interactions with proteins and nucleic acids.

Medicine

The compound’s pharmacological properties are of interest in medicinal chemistry. It is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, the compound is used as a precursor for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. Its hydroxyl and methoxy groups enable it to form hydrogen bonds with enzymes and receptors, modulating their activity. The carbamate group can interact with nucleophilic sites on proteins, leading to covalent modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate lies in its specific arrangement of functional groups and stereochemistry. This configuration imparts distinct reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C29H42N2O9

Molecular Weight

562.7 g/mol

IUPAC Name

[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate

InChI

InChI=1S/C29H42N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,32-34H,12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8+,15-9+,17-11+/t16-,18-,22-,23-,24+,26+,27-/m0/s1

InChI Key

QCXSABHHRSWSID-FXBOSWKYSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=CC(=C2O)[C@@H]1OC)O)\C)OC)OC(=O)N)\C)C)O)OC

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)O)OC

Origin of Product

United States

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